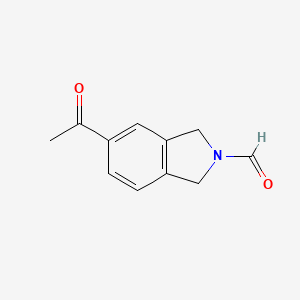

5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-acetyl-1,3-dihydroisoindole-2-carbaldehyde |

InChI |

InChI=1S/C11H11NO2/c1-8(14)9-2-3-10-5-12(7-13)6-11(10)4-9/h2-4,7H,5-6H2,1H3 |

InChI Key |

PNGPOBIRQFAOCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(CN(C2)C=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde typically involves:

- Construction of the isoindole core via cyclization reactions.

- Introduction of the acetyl group at the 5-position.

- Installation of the aldehyde functionality at the 2-position.

- Use of precursors such as substituted benzaldehydes or related heterocyclic intermediates.

Key Synthetic Routes from Literature

Thermolysis of Thiazolo-Benzoxazine Derivatives (Source)

- Starting from 5-oxo-2,3-dihydro-10bH-[1.3]thiazolo[3,2-c]benzoxazine derivatives, thermolysis in acetic anhydride under sealed tube conditions at elevated temperature (~150 °C) can yield acetylated dihydrothiazole derivatives structurally related to isoindoles.

- The reaction mechanism involves double decarboxylation followed by prototropy and acylation steps, producing compounds such as 5-acetyl-2-phenyl-2,3-dihydrothiazole, which is a close analog to the target isoindole derivative.

- This method demonstrates the feasibility of introducing the acetyl group via acetic anhydride-mediated thermolysis, which can be adapted for isoindole synthesis.

Cyclization via Hydrazide Intermediates (Source)

- A four-step synthesis starting from hydrazide derivatives involves condensation reactions with isatin or related aldehydes to form isoindole frameworks.

- For example, ethyl chloroacetate reacts with hydrazide precursors to give intermediates that upon condensation with isatin yield isoindole carbaldehyde derivatives.

- Characterization by IR, ^1H-NMR, and mass spectrometry confirms the formation of the isoindole ring and substitution pattern.

- This method allows precise control over aldehyde placement via the choice of starting aldehyde (e.g., isatin).

Cyclization of Cysteine Esters with Aromatic Aldehydes (Source)

- Reaction of L-cysteine methyl ester with 2-carboxybenzaldehyde or 2-acetylbenzoic acid under reflux in toluene with sodium acetate yields tetrahydrothiazolo-isoindole carboxylates.

- Subsequent treatment with acetic anhydride promotes cyclization and acetylation.

- This route highlights the use of amino acid derivatives to build complex isoindole systems with acetyl and aldehyde functionalities.

Detailed Reaction Conditions and Yields

| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazide derivative (e.g., compound 2) | Ethyl chloroacetate, K2CO3, acetone, 20 h, heat | Intermediate ester (compound 3) | 66 | Recrystallized from petroleum ether |

| 2 | Intermediate ester (compound 3) | Condensation with isatin, EtOH, acetic acid, 3 h, water bath | Isoindole-2-carbaldehyde derivative (compound 11) | 92 | Brown crystals, mp 254 °C (dec) |

| 3 | L-cysteine methyl ester + 2-carboxybenzaldehyde | Reflux in toluene, sodium acetate, 5 h | Tetrahydrothiazolo-isoindole carboxylate (compound 1a) | 71 | Diastereoselective synthesis |

| 4 | Compound 1a | Acetic anhydride, sealed tube, 150 °C, 4 h | Acetylated isoindole derivative | ~37 | Thermolysis with decarboxylation steps |

Spectroscopic and Analytical Data Supporting Preparation

- Infrared (IR) Spectroscopy: Characteristic carbonyl stretches observed at ~1735 cm⁻¹ (acetyl) and ~1696 cm⁻¹ (aldehyde) confirm functional groups. NH stretches appear around 3147 cm⁻¹.

- Proton Nuclear Magnetic Resonance (^1H-NMR): Signals corresponding to aldehyde protons (~10 ppm), acetyl methyl groups (~2.3 ppm), and aromatic protons (7.0–8.5 ppm) are diagnostic. Multiplets and singlets confirm substitution pattern.

- Mass Spectrometry (MS): Molecular ion peaks consistent with calculated molecular weights (e.g., m/z 322 for certain intermediates) confirm molecular composition.

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match calculated values, confirming purity and correct molecular formula.

Mechanistic Insights

- The formation of the isoindole ring often proceeds via nucleophilic attack of a hydrazide or amino acid derivative on an aldehyde or keto group, followed by cyclization and dehydration steps.

- Acetylation is typically introduced either by direct reaction with acetic anhydride or via thermolysis-induced rearrangements that generate acetyl substituents on the heterocyclic ring.

- Decarboxylation and prototropy processes can facilitate ring closure and functional group rearrangements leading to the final isoindole structure.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrazide condensation with isatin | Hydrazide, ethyl chloroacetate, isatin, EtOH, acid catalyst | High yield, well-characterized | Multi-step, requires purification |

| Thermolysis of thiazolo-benzoxazine | Acetic anhydride, sealed tube, 150 °C | Direct acetylation, novel route | Lower yields, harsh conditions |

| Amino acid (L-cysteine ester) cyclization | L-cysteine methyl ester, 2-carboxybenzaldehyde, sodium acetate, toluene reflux | Diastereoselective, mild conditions | Requires chiral starting materials |

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The isoindole ring can also interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following compounds share structural or functional similarities with 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde:

2-Acetyl-1-pyrroline (C₆H₉NO)

- Key Differences : A smaller heterocyclic ring (pyrroline) with an acetyl group.

- Applications : A potent popcorn aroma compound formed via Maillard reactions. Its lower molecular weight and simpler structure enhance volatility, making it a dominant flavorant in thermally processed foods .

- Research Findings : Reported flavor thresholds are significantly lower (ppb range) compared to bulkier isoindole derivatives, highlighting its superior sensory impact .

Indole-3-carboxaldehyde (C₉H₇NO)

- Key Differences : An indole core with a carbaldehyde group at the 3-position.

- Applications : Widely used in organic synthesis, particularly in pharmaceutical intermediates.

- Physicochemical Data : Melting point = 193–198°C .

- Comparison : The absence of an acetyl group and isoindole framework reduces its relevance in flavor chemistry but enhances stability for synthetic applications .

5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-furaldehyde (C₁₄H₉NO₄)

- Key Differences : Features a 1,3-dioxo-isoindole moiety and a furfuraldehyde substituent.

- Applications : Serves as a specialty chemical in synthetic organic chemistry.

Reactivity and Stability

- Maillard Reaction Participation : this compound is less volatile than 2-acetyl-1-pyrroline due to its larger molecular framework, which may limit its direct contribution to aroma. However, its acetyl and aldehyde groups enable it to act as a precursor for advanced glycation end-products in food systems .

- Tautomerism : While β-thioxoketones exhibit large isotope effects due to tautomerism involving O and S atoms (), the target compound’s tautomeric behavior remains unstudied in the provided literature.

Biological Activity

5-Acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H11NO2

- Molecular Weight : 189.21 g/mol

- IUPAC Name : this compound

This compound features an isoindole ring system with an aldehyde functional group and an acetyl group, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study evaluating various isoindole derivatives found that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HeLa (Cervical) | 8.7 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. A study reported that it was effective against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) as low as 15 µg/mL against Staphylococcus aureus.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that this compound could significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Antioxidant Activity : It enhances the expression of endogenous antioxidant enzymes, thereby reducing oxidative stress in neuronal cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression and microbial resistance.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Cancer Cell Lines : In a comparative study with other isoindole derivatives, this compound exhibited superior anticancer activity with lower IC50 values across multiple cell lines.

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of this compound significantly improved cognitive function in models of neurodegeneration.

- Antimicrobial Efficacy Testing : A series of tests against common pathogens revealed that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.